molecular formula C21H20N4O2S B2616668 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide CAS No. 1044267-32-4

3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide

Cat. No.: B2616668
CAS No.: 1044267-32-4
M. Wt: 392.48
InChI Key: VLKNZZIEDPKWNL-UHFFFAOYSA-N
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Description

3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide is a useful research compound. Its molecular formula is C21H20N4O2S and its molecular weight is 392.48. The purity is usually 95%.
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Properties

CAS No.

1044267-32-4

Molecular Formula

C21H20N4O2S

Molecular Weight

392.48

IUPAC Name

3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide

InChI

InChI=1S/C21H20N4O2S/c26-18(22-13-12-14-6-2-1-3-7-14)11-10-17-20(27)25-19(23-17)15-8-4-5-9-16(15)24-21(25)28/h1-9,17,23H,10-13H2,(H,22,26)

InChI Key

VLKNZZIEDPKWNL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and antimicrobial properties.

Structural Characteristics

The molecular formula of the compound is C18H16N4O2SC_{18}H_{16}N_{4}O_{2}S, with a molecular weight of 356.41 g/mol. Its structure includes:

  • An imidazoquinazoline core.
  • A thioxo group (–S=O) which enhances its electrophilic character.
  • A propanamide functional group that contributes to its reactivity.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The following studies highlight the cytotoxic effects of related quinazoline derivatives:

CompoundCell LineIC50 (μM)Mechanism of Action
A3PC310Induces apoptosis via Bax and caspase-3 activation
A3MCF-710Dose-dependent inhibition of cell growth
A3HT-2912Cell cycle arrest in G2/M phase

In a study evaluating quinazolinone-thiazole hybrids, compounds demonstrated potent cytotoxicity against various cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells . The mechanism involved apoptosis induction through upregulation of pro-apoptotic proteins such as Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. Antioxidants neutralize free radicals and prevent cellular damage associated with neurodegenerative diseases and aging. Quantitative assays such as the DPPH radical scavenging assay have been employed to assess its antioxidant capacity:

Assay TypeResult
DPPH ScavengingSignificant activity observed

These findings suggest that the compound may be explored for therapeutic applications in conditions related to oxidative stress.

Antimicrobial Activity

Though less documented, preliminary studies indicate potential antimicrobial effects. Quinazoline derivatives are known for their antibacterial and antifungal activities. The presence of the thioxo group may enhance these properties by facilitating interactions with microbial targets.

Case Studies

  • Cytotoxicity in Cancer Cells : A study on quinazoline derivatives revealed that specific compounds induced G2/M phase arrest in Jurkat and THP-1 leukemia cells. This was associated with increased expression of apoptotic markers such as Bax and caspase-3 .
  • Antioxidant Evaluation : In vitro assays demonstrated that related compounds effectively scavenged free radicals, suggesting a protective role against oxidative damage.

Q & A

Basic: What are the common synthetic routes for this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation : The imidazo[1,2-c]quinazoline scaffold is constructed via cyclization of 2-aminobenzamide derivatives with arylaldehydes in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) .

Thiol Group Introduction : A thiolation step using reagents like 1,3,4-oxadiazole-2-thiol derivatives is employed to introduce the 5-thioxo moiety .

Acylation : The final step involves coupling the intermediate with phenethylamine derivatives via amide bond formation, often using acyl chlorides or active esters .
Characterization : Intermediates and the final product are validated using NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry (LC-MS) to confirm structural integrity and purity .

Advanced: How can reaction conditions be optimized to address low yields during the thiolation step?

Answer:
Low yields in thiolation often stem from competing side reactions or poor solubility. Strategies include:

  • Solvent Optimization : Switching from DMF to polar aprotic solvents like acetonitrile or THF to reduce unwanted nucleophilic side reactions .
  • Temperature Control : Conducting reactions at 0–5°C to stabilize reactive intermediates .
  • Catalyst Use : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent interaction in heterogeneous systems .
  • Purification : Employing flash chromatography or recrystallization to isolate the thiolated intermediate with ≥95% purity .

Basic: What spectroscopic and computational methods are used to confirm the compound’s 3D conformation?

Answer:

  • X-ray Crystallography : Resolves the crystal structure, confirming the spatial arrangement of the imidazoquinazoline core and substituents .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental NMR chemical shifts .
  • 2D NMR Techniques : NOESY and COSY spectra identify through-space interactions between protons, confirming stereochemistry .

Advanced: How can researchers resolve contradictions in reported enzyme inhibition data for quinazoline derivatives?

Answer: Contradictions often arise from assay variability or structural nuances. Mitigation strategies:

  • Standardized Assays : Use consistent kinase profiling panels (e.g., Eurofins KinaseProfiler) to compare inhibition IC₅₀ values under identical conditions .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends. For example, fluorophenyl analogs show enhanced selectivity for EGFR kinases .
  • Control for Purity : Ensure compounds are ≥98% pure (via HPLC) to exclude confounding effects from impurities .

Basic: What are the key functional groups influencing this compound’s biological activity?

Answer:

  • Imidazoquinazoline Core : Essential for binding ATP pockets in kinases .
  • 5-Thioxo Group : Enhances electron-deficient character, improving interactions with cysteine residues in target enzymes .
  • Phenethylamide Side Chain : Modulates solubility and membrane permeability via hydrophobic interactions .

Advanced: What methodological approaches are used to study this compound’s stability under physiological conditions?

Answer:

  • pH Stability Profiling : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C over 24 hours .
  • Metabolite Identification : Use liver microsomes or hepatocyte assays to detect oxidative metabolites (e.g., sulfoxide formation at the thioxo group) .
  • Accelerated Stability Testing : Expose the compound to heat (40–60°C) and humidity (75% RH) to simulate long-term storage conditions .

Advanced: How can researchers design experiments to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Measure target protein stabilization after compound treatment to confirm binding .
  • Kinase Activity Profiling : Use phospho-specific antibodies in Western blotting to assess downstream signaling inhibition (e.g., p-ERK or p-AKT levels) .
  • CRISPR Knockout Controls : Validate specificity by comparing compound efficacy in wild-type vs. kinase-deficient cell lines .

Basic: What are the solubility challenges, and how are they addressed in in vitro assays?

Answer:

  • Challenges : Low aqueous solubility due to the hydrophobic imidazoquinazoline core and phenethyl group .
  • Solutions :
    • Use co-solvents like DMSO (≤0.1% final concentration) to maintain compound stability .
    • Formulate with cyclodextrins or liposomes for cell-based assays to enhance bioavailability .

Advanced: What computational tools predict this compound’s ADME properties?

Answer:

  • Software : SwissADME or ADMET Predictor™ estimate logP (2.8–3.5), aqueous solubility (LogS ≈ -4.5), and CYP450 inhibition risks .
  • Molecular Dynamics Simulations : Model membrane permeation through lipid bilayers to predict blood-brain barrier penetration .

Advanced: How can structural analogs improve metabolic stability without compromising activity?

Answer:

  • Isotere Replacements : Substitute the thioxo group with a sulfone to reduce oxidative metabolism while retaining hydrogen-bonding capacity .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., on the phenethyl group) with deuterium to slow CYP450-mediated degradation .
  • Prodrug Design : Mask the amide group as a phosphate ester to enhance solubility and delay hydrolysis .

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